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Compound of Interest

Compound Name: 1,7-Diazidoheptane

Cat. No.: B15424460 Get Quote

CAS Number: 98428-99-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-diazidoheptane, a bifunctional

crosslinking agent with significant potential in chemical biology and drug development. This

document outlines its chemical properties, a detailed representative synthesis protocol, and its

applications, particularly in the realm of bioconjugation and the development of Proteolysis

Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties
1,7-Diazidoheptane is a linear seven-carbon alkyl chain functionalized with azide groups at

both termini. This structure allows it to act as a homobifunctional linker, capable of connecting

two molecular entities through "click" chemistry or other azide-reactive conjugations.
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Property Value

CAS Number 98428-99-0

Molecular Formula C H N

Molecular Weight 182.23 g/mol

Appearance Presumed to be a colorless liquid

Boiling Point Data not available

Melting Point Data not available

Solubility Expected to be soluble in organic solvents

Synthesis of 1,7-Diazidoheptane
A detailed experimental protocol for the synthesis of 1,7-diazidoheptane is not readily

available in the public domain. However, a standard and reliable method for the synthesis of

alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide. The following is

a representative protocol based on the synthesis of similar short-chain alkyl diazides. The

synthesis of 1,7-diazidoheptane would typically start from the corresponding 1,7-

dihaloheptane, such as 1,7-dibromoheptane.

Synthesis of the Precursor: 1,7-Dibromoheptane
The synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid has been

reported. This reaction proceeds via a two-step consecutive SN2 mechanism.[1]

Reaction:

HO-(CH₂)₇-OH + 2 HBr → Br-(CH₂)₇-Br + 2 H₂O

Experimental Protocol (Representative):

To a stirred solution of hydrobromic acid, 1,7-heptanediol is added.

The reaction mixture is heated to reflux for a specified period.
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After cooling, the organic layer is separated, washed with water, neutralized with a base

(e.g., sodium bicarbonate solution), and dried over an anhydrous salt (e.g., magnesium

sulfate).

The crude 1,7-dibromoheptane is then purified by vacuum distillation.

Conversion to 1,7-Diazidoheptane
Reaction:

Br-(CH₂)₇-Br + 2 NaN₃ → N₃-(CH₂)₇-N₃ + 2 NaBr

Experimental Protocol (Representative):

1,7-dibromoheptane is dissolved in a suitable polar aprotic solvent, such as

dimethylformamide (DMF).

An excess of sodium azide is added to the solution.

The reaction mixture is heated with stirring for several hours to ensure complete conversion.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature and water is added

to precipitate the product and dissolve the inorganic salts.

The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl

acetate).

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield crude 1,7-diazidoheptane.

Purification is typically achieved by column chromatography on silica gel.

Safety Precautions: Organic azides are potentially explosive and should be handled with

extreme care. Reactions should be carried out behind a safety shield in a well-ventilated fume

hood. Avoid friction, shock, and heating to high temperatures. Sodium azide is also highly toxic.

Characterization
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The structure and purity of 1,7-diazidoheptane would be confirmed using standard analytical

techniques.

Technique Expected Observations

¹H NMR

Signals corresponding to the methylene protons

of the heptane chain. The protons on the

carbons adjacent to the azide groups (α-

protons) would be shifted downfield compared

to the other methylene protons. A triplet for the

α-protons and multiplets for the other protons

would be expected.

¹³C NMR

Seven distinct signals for the seven carbon

atoms of the heptane chain. The carbons

attached to the azide groups would be shifted

downfield.

FT-IR

A characteristic strong, sharp absorption band

for the azide (N₃) asymmetric stretch, typically

appearing around 2100 cm⁻¹.

Mass Spectrometry

The molecular ion peak corresponding to the

mass of 1,7-diazidoheptane would be observed,

along with characteristic fragmentation patterns.

Applications in Drug Development and Research
The bifunctional nature of 1,7-diazidoheptane makes it a valuable tool in various areas of drug

development and chemical biology, primarily as a linker or crosslinker.

Click Chemistry and Bioconjugation
The terminal azide groups of 1,7-diazidoheptane can readily participate in copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)

reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them

ideal for bioconjugation.
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1,7-diazidoheptane can be used to link two alkyne-modified molecules, such as peptides,

proteins, nucleic acids, or small molecule drugs. This allows for the creation of more complex

and functional biomolecules.

Experimental Workflow: Bioconjugation using 1,7-Diazidoheptane
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Caption: Workflow for bioconjugation via CuAAC.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of

interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3

ubiquitin ligase, and a linker that connects these two ligands.
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The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative

orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary

complex. Alkyl chains are common linker motifs in PROTAC design.[2] 1,7-diazidoheptane can

be used as a precursor to synthesize PROTACs. The diazide can be sequentially reacted with

an alkyne-modified POI ligand and an alkyne-modified E3 ligase ligand via click chemistry to

assemble the final PROTAC. The seven-carbon chain provides a flexible spacer of a defined

length.

Logical Relationship: PROTAC Assembly

PROTAC Components
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Caption: Assembly of a PROTAC using a diazido linker.

Safety and Handling
Warning: Organic azides are potentially explosive and must be handled with appropriate safety

precautions.

Handling: Use in a well-ventilated fume hood behind a blast shield. Wear appropriate

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves. Avoid contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open

flames. Keep the container tightly closed.
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Stability: Avoid friction, shock, and exposure to high temperatures. Avoid contact with strong

acids and oxidizing agents.

Toxicity: Sodium azide, a common precursor, is highly toxic. While the toxicity of 1,7-
diazidoheptane is not well-documented, it should be handled as a hazardous substance.

Conclusion
1,7-Diazidoheptane is a versatile homobifunctional crosslinker with significant applications in

drug development and chemical biology. Its ability to participate in highly efficient click

chemistry reactions makes it a valuable tool for the synthesis of bioconjugates and complex

molecules like PROTACs. Researchers and scientists working with this compound should

adhere to strict safety protocols due to the potential hazards associated with organic azides.

The continued exploration of bifunctional linkers like 1,7-diazidoheptane is expected to

contribute to the advancement of targeted therapeutics and a deeper understanding of

biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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